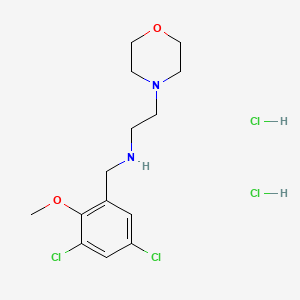
N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBA is a selective serotonin and norepinephrine reuptake inhibitor, which makes it a promising candidate for treating various neurological disorders. In
Mécanisme D'action
N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which leads to increased levels of these neurotransmitters. This, in turn, leads to improved mood, decreased anxiety, and reduced pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which leads to improved mood, decreased anxiety, and reduced pain perception. This compound has also been shown to increase the levels of dopamine in the brain, which is associated with improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride in lab experiments is that it is a selective serotonin and norepinephrine reuptake inhibitor, which makes it a promising candidate for treating various neurological disorders. However, one of the limitations of using this compound in lab experiments is that it can be difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride. One area of research is the development of new synthesis methods that can produce this compound in larger quantities. Another area of research is the investigation of this compound's potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on the development of new this compound derivatives that have improved efficacy and fewer side effects.
Conclusion:
This compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders. It works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which leads to improved mood, decreased anxiety, and reduced pain perception. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Overall, this compound has the potential to be a valuable tool in the treatment of neurological disorders.
Méthodes De Synthèse
N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride can be synthesized using a multi-step process. The first step involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with 4-morpholineethanamine to produce N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine. This intermediate is then reacted with hydrochloric acid to form this compound dihydrochloride.
Applications De Recherche Scientifique
N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and chronic pain. It has been shown to be effective in treating these disorders by increasing the levels of serotonin and norepinephrine in the brain. This compound has also been studied for its potential use in treating obesity and metabolic disorders.
Propriétés
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2.2ClH/c1-19-14-11(8-12(15)9-13(14)16)10-17-2-3-18-4-6-20-7-5-18;;/h8-9,17H,2-7,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTGIFGBFQMCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5346865.png)
![(3aR*,7aS*)-2-{5-[(2-pyrimidinylthio)methyl]-2-furoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346868.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346890.png)
![(3aR*,7aS*)-5-methyl-2-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346897.png)
![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5346899.png)
![3-cyclopropyl-6-(2,3-dihydro-1H-inden-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346904.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B5346908.png)



![3-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5346952.png)
![3-[(3,4-dichlorobenzoyl)amino]phenyl acetate](/img/structure/B5346956.png)
![5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5346965.png)